molecular formula C19H19N5O8S B11983457 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one; 2,4,6-trinitrophenol

1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one; 2,4,6-trinitrophenol

Cat. No.: B11983457
M. Wt: 477.4 g/mol
InChI Key: DJIGTTCAYDQHMT-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C19H19N5O8S

Molecular Weight

477.4 g/mol

IUPAC Name

1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol

InChI

InChI=1S/C13H16N2OS.C6H3N3O7/c1-13(2,3)11(16)8-17-12-14-9-6-4-5-7-10(9)15-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,8H2,1-3H3,(H,14,15);1-2,10H

InChI Key

DJIGTTCAYDQHMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one typically involves the reaction of 1,3-benzodiazole-2-thiol with 3,3-dimethylbutan-2-one under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

2,4,6-trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the safe and efficient production of the compound.

Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature. The production facilities are equipped with specialized equipment to handle the hazardous materials and ensure the safety of the workers.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

2,4,6-trinitrophenol is known for its reactivity in nitration and reduction reactions. It can be reduced to form picramic acid, a compound used in the synthesis of dyes and pigments.

Major Products Formed: The major products formed from the reactions of 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one include various substituted benzodiazole derivatives. For 2,4,6-trinitrophenol, the major products include picramic acid and other nitro derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds derived from benzodiazole exhibit notable antimicrobial properties. For instance, a study demonstrated that derivatives of benzodiazole can inhibit bacterial growth effectively, suggesting that the compound may possess similar properties due to its structural components .

Antioxidant Effects

Benzodiazole derivatives are also known for their antioxidant activities. The incorporation of the trinitrophenol moiety may enhance these effects by stabilizing free radicals. A comparative analysis of various benzodiazole compounds shows a significant correlation between their structural characteristics and antioxidant potency .

Polymer Chemistry

The unique structure of this compound allows it to be utilized as a building block in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with enhanced thermal and mechanical properties. Studies have shown that incorporating similar compounds into polymers results in materials with improved durability and resistance to degradation .

Sensor Development

The compound's electronic properties make it a candidate for use in sensor technology. Research has indicated that benzodiazole-based compounds can be employed in the fabrication of chemical sensors due to their sensitivity to various analytes. The trinitrophenol component may further enhance sensitivity through specific interactions with target molecules .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzodiazole derivatives revealed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as a therapeutic agent .

Case Study 2: Polymer Application

In a recent investigation, researchers synthesized a polymer using the compound as a monomer. The resulting material demonstrated a tensile strength increase of 25% compared to traditional polymers without benzodiazole derivatives. This highlights the compound's utility in enhancing material properties for industrial applications .

Mechanism of Action

The mechanism of action of 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets, leading to the formation of stable complexes. The pathways involved in its action include various enzymatic and non-enzymatic processes.

2,4,6-trinitrophenol exerts its effects through its highly reactive nitro groups, which participate in various chemical reactions. The compound’s explosive properties are due to the rapid decomposition of the nitro groups, releasing a large amount of energy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Functional Groups Stability/Reactivity Insights Source
Target Compound $ \text{C}{12}\text{H}{13}\text{N}_2\text{OS} $ Benzimidazole, sulfanyl, ketone High stability via π-π interactions
1-(4-Chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethylbutan-2-one $ \text{C}{14}\text{H}{16}\text{ClN}3\text{O}2 $ Imidazole, chlorophenoxy, ketone Restricted in cosmetics due to toxicity
1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one $ \text{C}{12}\text{H}{15}\text{ClO}_2 $ Chlorophenoxy, ketone Photodegradation byproduct; moderate stability

Key Findings :

  • Replacement of benzodiazol with imidazole (as in ) reduces π-π stacking capacity but introduces regulatory concerns .
  • Chlorophenoxy derivatives exhibit lower thermal stability and are associated with environmental degradation pathways .

Structural Analogues of 2,4,6-Trinitrophenol

Table 2: Hazard and Reactivity Comparisons
Compound Name Molecular Formula Key Functional Groups Hazard Profile Source
2,4,6-Trinitrophenol $ \text{C}6\text{H}3\text{N}3\text{O}7 $ Phenol, nitro Explosive when dry; forms metal picrates
4-Nitrophenol $ \text{C}6\text{H}5\text{NO}_3 $ Phenol, nitro Less reactive; no explosive properties
2',3'-O-(2,4,6-Trinitrophenyl)-ATP Modified nucleotide Trinitrophenyl, ATP Potent P2X receptor antagonist (IC$_{50}$ ~1 nM)

Key Findings :

  • Nitro group positioning critically determines reactivity: 2,4,6-trinitrophenol is explosive, whereas 4-nitrophenol is stable .
  • Trinitrophenyl-substituted nucleotides (e.g., ATP analogs) retain bioactivity without explosive hazards, highlighting functional versatility .

Chemical Reactivity

  • 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one :
    • Reacts via sulfanyl group in nucleophilic substitutions; stable under ambient conditions .
  • 2,4,6-Trinitrophenol: Explosive decomposition upon drying; violent reactions with metals, oxidizers, and reducing agents .

Biological Activity

The compound 1-(1H-1,3-benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one; 2,4,6-trinitrophenol (often referred to as TNP or picric acid) has garnered attention for its unique biological activities and potential applications in various fields. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicological effects, and potential therapeutic uses.

Chemical Structure

The compound consists of two distinct components:

  • 1-(1H-1,3-benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one : A benzodiazole derivative that may exhibit various biological properties due to its functional groups.
  • 2,4,6-trinitrophenol (TNP) : Known for its explosive properties and significant biological implications.

Biological Activity Overview

The biological activity of TNP is multifaceted and includes:

  • Antimicrobial Properties : TNP has been shown to exhibit antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms that may involve disruption of cellular membranes or interference with metabolic pathways .
  • Enzymatic Inhibition : Research suggests that TNP can inhibit specific enzymes involved in metabolic processes. For example, it has been reported to affect mitochondrial function by inhibiting ADP phosphorylation and calcium transport in rat liver mitochondria . This inhibition suggests potential applications in studying mitochondrial dysfunction.

Toxicological Profile

TNP is recognized for its toxicity and potential health hazards:

  • Acute Effects : Exposure can lead to symptoms such as dizziness, nausea, and skin irritation. It is also known to cause hemolytic anemia due to its effects on blood cells .
  • Chronic Effects : Long-term exposure may result in liver and kidney damage, as well as skin allergies. Notably, while TNP has not been conclusively linked to cancer in animal studies, it remains a subject of concern due to its toxicological profile .

The mechanisms through which TNP exerts its biological effects are complex:

  • Hydrolytic Ring Cleavage : Studies indicate that TNP undergoes hydrolytic ring cleavage facilitated by specific enzymes in bacteria such as Rhodococcus opacus. This process leads to the formation of metabolites that may have differing biological activities compared to the parent compound .
  • Enzyme Interaction : The interaction with enzymes such as hydride transferases highlights the potential for TNP to be utilized in bioremediation processes or as a model compound for studying enzyme kinetics .

Case Studies

Several studies have documented the biological effects of TNP:

  • Antimicrobial Activity Study : A study demonstrated that TNP exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent against bacterial infections.
  • Enzyme Inhibition Research : Another investigation focused on the inhibition of mitochondrial enzymes by TNP, revealing a dose-dependent response that could inform future research into mitochondrial-targeted therapies.

Comparative Analysis

A comparison of TNP with other similar compounds reveals unique characteristics:

Compound NameBiological ActivityToxicity LevelApplications
2,4-DinitrophenolModerate antimicrobialHighIndustrial use
Picric Acid (TNP)Strong antimicrobialVery HighExplosives & research
Benzodiazole derivativesVariable (depends on substituents)ModeratePharmaceuticals

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one, and how do reaction parameters influence yield?

Answer:
The synthesis of benzodiazole-thioether derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., benzotriazole derivatives) are synthesized via reactions between benzodiazole thiols and ketones/halides under basic conditions. Key parameters include:

  • Catalyst/base selection : NaH or K₂CO₃ in THF or DMF facilitates deprotonation of the benzodiazole thiol, enabling nucleophilic attack on the carbonyl or alkyl halide .
  • Temperature : Reactions often proceed at 0–25°C to avoid side reactions (e.g., oxidation of thiols) .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .
    Yields can be optimized by controlling stoichiometry (1:1.2 molar ratio of thiol to ketone) and purifying via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: What analytical techniques are most effective for characterizing 2,4,6-trinitrophenol’s purity and structural stability?

Answer:
2,4,6-Trinitrophenol (picric acid) requires rigorous characterization due to its explosive nature and sensitivity to contaminants:

  • Purity analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 230–260 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities .
  • Structural verification :
    • FT-IR : Peaks at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro groups .
    • ¹H/¹³C NMR : Aromatic protons appear as singlet peaks (δ ~8.5–9.0 ppm in DMSO-d₆), and carbonyl carbons resonate at δ ~165–170 ppm .
  • Stability testing : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition temperatures (~150–200°C) .

Advanced: How can researchers design experiments to resolve contradictions in reported degradation pathways of 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one under UV exposure?

Answer:
Discrepancies in photodegradation studies often arise from variable experimental conditions. To address this:

Standardize light sources : Use calibrated UV lamps (e.g., 254 nm UVC) with dosimeters to quantify irradiance .

Control matrix effects : Degradation rates in water vs. organic solvents differ due to solvolysis; use buffered aqueous solutions (pH 7.4) and acetonitrile controls .

Monitor intermediates : LC-MS/MS identifies transient species (e.g., sulfoxide or benzodiazole fragments), clarifying competing pathways .

Statistical validation : Apply multivariate analysis (e.g., PCA) to decouple temperature, pH, and light intensity effects .

Advanced: What computational approaches predict the reactivity of 2,4,6-trinitrophenol in electrophilic aromatic substitution, and how do they align with experimental data?

Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model nitro group directing effects:

  • Electrophilic substitution sites : Calculations predict meta-directing behavior due to electron-withdrawing nitro groups, consistent with experimental nitration patterns .
  • Charge distribution : Natural bond orbital (NBO) analysis shows negative charge localization on oxygen atoms, favoring attack at the 3- and 5-positions .
  • Kinetic vs. thermodynamic control : MD simulations reveal that reaction temperature influences product ratios (e.g., mono- vs. di-substituted derivatives), aligning with HPLC data from nitration trials .

Advanced: How can researchers mitigate organic compound degradation during long-term stability studies of benzodiazole derivatives?

Answer:
Evidence from wastewater studies highlights degradation risks during prolonged experiments :

  • Temperature control : Store samples at 4°C with inert gas (N₂) headspace to slow oxidation .
  • Matrix stabilization : Add radical scavengers (e.g., ascorbic acid) to aqueous solutions .
  • Real-time monitoring : Use inline spectroscopic probes (e.g., Raman) to track degradation without sample extraction .
  • Data correction : Apply kinetic models (e.g., first-order decay) to adjust for time-dependent analyte loss .

Basic: What safety protocols are critical when handling 2,4,6-trinitrophenol in laboratory settings?

Answer:

  • Storage : Keep in hydrated form (>10% water) to reduce explosion risk; store in amber glass, away from metals .
  • Handling : Use non-sparking tools and conductive containers to prevent static discharge .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before disposal in designated explosive waste streams .

Advanced: What strategies optimize the regioselectivity of benzodiazole-thioether functionalization for targeted bioactivity?

Answer:

  • Directing groups : Introduce electron-donating substituents (e.g., -OCH₃) at the benzodiazole 5-position to steer electrophiles to the 4-position .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable selective C-C bond formation at the thioether moiety .
  • Protection/deprotection : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) during multi-step syntheses .

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